molecular formula C7H4Cl2F3NO B1407771 3,4-Dichloro-5-(trifluoromethoxy)aniline CAS No. 1706430-28-5

3,4-Dichloro-5-(trifluoromethoxy)aniline

Cat. No. B1407771
M. Wt: 246.01 g/mol
InChI Key: HUZCXIWTHASYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-(trifluoromethoxy)aniline is a nitrogen compound useful in organic synthesis . It has a molecular weight of 246.02 .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)aniline is 1S/C7H4Cl2F3NO/c8-4-1-3 (13)2-5 (6 (4)9)14-7 (10,11)12/h1-2H,13H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,4-Dichloro-5-(trifluoromethoxy)aniline is a liquid at ambient temperature .

Scientific Research Applications

Electrochemical Synthesis

  • 3,4-Dichloro-5-(trifluoromethoxy)aniline has been utilized in electrochemical synthesis processes. For example, its analogs were used in synthesizing polymers for dye-sensitized solar cells, demonstrating improved energy conversion efficiency compared to traditional methods (Shahhosseini et al., 2016).

Synthesis Methods

  • It serves as an intermediate in the production of efficient and low-toxic pesticides and new herbicides. The paper by Zhou Li-shan (2002) reviews the main methods for preparing this intermediate and summarizes the characteristics and applications of the derived pesticides and herbicides (Zhou Li-shan, 2002).

Liquid Crystals

  • Derivatives of 3,4-Dichloro-5-(trifluoromethoxy)aniline have been studied for their liquid crystalline properties. For instance, 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups exhibited stable smectic phases, which are crucial for liquid crystal displays and other applications (Miyajima et al., 1995).

Organic Synthesis

  • The compound is used in organic synthesis, particularly in creating novel polymers and materials with specific properties. For example, a study by Pengju Feng and Ming‐Yu Ngai (2016) presents a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which are valuable in the discovery and development of new pharmaceuticals and materials (Feng & Ngai, 2016).

Vibrational Analysis

  • The compound has also been the subject of studies focusing on its vibrational properties, which are important in the development of nonlinear optical materials. A study by Revathi et al. (2017) explored the vibrational analysis of similar compounds, highlighting their potential in nonlinear optical (NLO) applications (Revathi et al., 2017).

Bioremediation

  • There is research on the bioremediation of chloroaniline-based compounds, which includes derivatives of 3,4-Dichloro-5-(trifluoromethoxy)aniline. These compounds can be dehalogenated in polluted aquifers under specific conditions, suggesting novel bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Crystallography

  • The solvate structure of compounds related to 3,4-Dichloro-5-(trifluoromethoxy)aniline has been reported, providing insights into their molecular interactions and potential applications in crystal engineering (Barnett et al., 2005).

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZCXIWTHASYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-5-(trifluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-5-(trifluoromethoxy)aniline
Reactant of Route 4
3,4-Dichloro-5-(trifluoromethoxy)aniline
Reactant of Route 5
3,4-Dichloro-5-(trifluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-5-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.